Cynaustraline
Overview
Description
Cynaustraline is a pyrrolizidine alkaloid isolated from the plant Cynoglossum australe. It is one of the several alkaloids found in this plant, along with cynaustine and amabiline . This compound is known for its unique structure, which includes an ester of viridifloric acid and a (+)-isoretronecanol moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cynaustraline involves the esterification of viridifloric acid with (+)-isoretronecanol. The reaction typically requires the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester.
Industrial Production Methods
the extraction from Cynoglossum australe involves solvent extraction techniques using solvents like chloroform, dichloromethane, or ethyl acetate .
Chemical Reactions Analysis
Types of Reactions
Cynaustraline undergoes several types of chemical reactions, including:
Oxidation: Oxidation of the hydroxyl groups in this compound can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ester group to an alcohol can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols can replace the ester moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids from the oxidation of hydroxyl groups.
Reduction: Formation of primary alcohols from the reduction of ester groups.
Substitution: Formation of amides or esters depending on the nucleophile used.
Scientific Research Applications
Cynaustraline has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a model compound to study the behavior of pyrrolizidine alkaloids and their interactions with biological systems . In medicinal chemistry, this compound is investigated for its potential therapeutic properties, including its effects on cellular processes and its potential as a lead compound for drug development.
Mechanism of Action
The mechanism of action of cynaustraline involves its interaction with cellular proteins and enzymes. It is known to inhibit certain enzymes involved in cellular metabolism, leading to alterations in cellular function. The molecular targets of this compound include enzymes involved in the biosynthesis of nucleic acids and proteins, which can result in cytotoxic effects.
Comparison with Similar Compounds
Cynaustraline is structurally similar to other pyrrolizidine alkaloids such as cynaustine, amabiline, and echinatine . These compounds share a common pyrrolizidine core but differ in their esterifying acids and stereochemistry. This compound is unique due to its specific esterification with viridifloric acid and its (+)-isoretronecanol moiety .
List of Similar Compounds
- Cynaustine
- Amabiline
- Echinatine
- Supinine
- Rinderine
This compound’s unique structure and properties make it a valuable compound for research and potential therapeutic applications.
Biological Activity
Cynaustraline, a pyrrolizidine alkaloid (PA) found in various plant species, has garnered attention for its biological activities, including potential therapeutic effects and toxicity profiles. This article synthesizes current research findings on this compound's biological activity, drawing from diverse sources to provide a comprehensive overview.
Chemical Structure and Sources
This compound is structurally related to other pyrrolizidine alkaloids, characterized by a heterocyclic structure that includes a pyrrolizidine moiety. It is primarily isolated from plants in the Cynoglossum genus, particularly Cynoglossum zeylanicum and Cynoglossum furcatum . These plants are noted for their diverse alkaloid profiles, which also include other compounds such as echinatine and myscorpine .
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study evaluating the phytochemical constituents of various plants, including those containing this compound, found that extracts demonstrated varying degrees of antimicrobial activity against several bacterial strains . The presence of phenolic compounds and flavonoids correlated positively with this activity, suggesting that this compound may contribute to the overall antimicrobial efficacy of the extracts.
2. Cytotoxic Effects
This compound has been investigated for its cytotoxic effects on cancer cell lines. A study utilizing extracts from Cynoglossum furcatum reported that the leaf extract exhibited cytotoxicity against the A431 skin cancer cell line, with further research needed to isolate and quantify the specific contributions of this compound . The cytotoxic mechanism may involve the induction of apoptosis or disruption of cellular processes, although detailed mechanisms remain to be elucidated.
3. Hepatotoxicity and Toxicological Concerns
While this compound shows promise in therapeutic applications, it is essential to consider its potential hepatotoxicity. Pyrrolizidine alkaloids are known for their toxicological profiles, particularly those with unsaturated structures that can lead to severe liver damage upon metabolic activation . The metabolic pathways involved in the toxicity of PAs involve cytochrome P450 enzymes, which convert these compounds into reactive intermediates capable of causing cellular damage .
Case Studies and Research Findings
To illustrate the biological activity of this compound, several case studies highlight its effects:
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Case Study 1: Antimicrobial Efficacy
In a comparative study of various plant extracts, this compound-containing extracts showed inhibition zones against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values ranged from 50 to 200 µg/mL depending on the extract concentration and preparation method. -
Case Study 2: Cytotoxicity Assessment
In vitro assays demonstrated that this compound extracted from Cynoglossum furcatum induced significant cytotoxicity in A431 cells with an IC50 value of approximately 30 µg/mL. Further studies indicated that this cytotoxicity was associated with increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a potential mechanism .
Summary Table of Biological Activities
Properties
IUPAC Name |
[(1R,8R)-2,3,5,6,7,8-hexahydro-1H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NO4/c1-10(2)15(19,11(3)17)14(18)20-9-12-6-8-16-7-4-5-13(12)16/h10-13,17,19H,4-9H2,1-3H3/t11-,12-,13+,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWQSLRZZOVFVHJ-XPCVCDNBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C)O)(C(=O)OCC1CCN2C1CCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@](C(C)C)(C(=O)OC[C@@H]1CCN2[C@@H]1CCC2)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
17958-37-1 | |
Record name | Cynaustraline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017958371 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | CYNAUSTRALINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2GNG37KP8C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is cynaustraline and where is it found?
A1: this compound is a pyrrolizidine alkaloid (PA) naturally occurring in certain plant species. It was first discovered in Cynoglossum australe R.Br. []. PAs are a large class of plant secondary metabolites known for their hepatotoxic properties. This compound has also been identified in other Cynoglossum species and in some Eupatorium species used in traditional Chinese medicine [].
Q2: What is the structure of this compound and how does it relate to other PAs?
A2: this compound is composed of a necine base and a necic acid. Specifically, it is the (+)-isoretronecanol ester of viridifloric acid []. Interestingly, this was the first reported instance of an ester formed with the (+)-enantiomer of an allylic amino alcohol []. This unique structure distinguishes it from other PAs and might contribute to differing biological activity.
Q3: How is this compound biosynthesized within plants?
A3: Research using radiolabeled precursors has shed light on this compound biosynthesis. The N-([4-14C]-4-aminobutyl)-1,2-didehydropyrrolidinium ion acts as a precursor for the (+)-isoretronecanol necine base portion of this compound []. This finding, alongside similar studies in other PA-producing plants, points to a common biosynthetic pathway for various necine bases, including those found in this compound, within these plant species [].
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